2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
The compound “2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is an organic compound with the molecular formula C20H21NO4 . It has a molecular weight of 339.39 . The compound is solid in its physical state .
Molecular Structure Analysis
The InChI code for the compound is 1S/C20H21NO4/c1-13-7-14(2)9-17(8-13)25-12-19(22)21-11-16-6-4-3-5-15(16)10-18(21)20(23)24/h3-9,18H,10-12H2,1-2H3,(H,23,24) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is solid in its physical state . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
Conformational and Stereochemical Requirements for NMDA Receptor Antagonism
Research demonstrates the synthesis and evaluation of tetrahydroquinoline derivatives, emphasizing the importance of conformational and stereochemical aspects in antagonizing the glycine site on the NMDA receptor. These findings highlight the compound's potential application in neurological research and drug development for conditions associated with NMDA receptor dysfunction (Carling et al., 1992).
Topographical Control of Peptide Conformation
Another study focuses on the synthesis of diastereoisomers of α,β-dimethylphenylalanine and α,β-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, showcasing their potential as building blocks for the topographical design of peptides. This research offers insights into how these compounds can be utilized in peptide and protein design, contributing to advancements in biochemistry and pharmaceutical sciences (Kazmierski et al., 1994).
Dual C–H Bond Functionalization in Chemical Synthesis
The compound's application extends to chemical synthesis, where it participates in redox-neutral annulations involving dual C–H bond functionalization. This process is significant for creating complex molecules with potential pharmaceutical applications, demonstrating the compound's versatility in organic synthesis (Zhu & Seidel, 2017).
Derivatives Preparation and Characterization
Research also includes the synthesis and full characterization of various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, expanding the understanding of its chemical properties and potential applications in synthesizing more complex derivatives with specific biological activities (Jansa et al., 2006).
Potential as PET AMPA Receptor Ligands
Additionally, the compound's derivatives have been explored for their potential as positron emission tomography (PET) ligands for the AMPA receptor, which could have implications for imaging brain diseases. This research underscores the compound's relevance in developing diagnostic tools for neurological conditions (Gao et al., 2006).
Future Directions
properties
IUPAC Name |
2-[2-(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13-7-14(2)9-17(8-13)25-12-19(22)21-11-16-6-4-3-5-15(16)10-18(21)20(23)24/h3-9,18H,10-12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYZGWJOAUJRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CC3=CC=CC=C3CC2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
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